Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate
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Overview
Description
Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate is an organic compound with the molecular formula C15H13ClO2S It is a derivative of benzoic acid, where the benzoate group is substituted with a 4-chlorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate typically involves the reaction of 4-chlorobenzyl mercaptan with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium iodide in acetone, other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The benzoate moiety may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-chlorophenyl)sulfonyl]benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Methyl 4-[(4-bromophenyl)methylsulfanyl]benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-[(4-methylphenyl)methylsulfanyl]benzoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate is unique due to the presence of the chlorophenylmethylsulfanyl group, which imparts specific chemical and physical properties The chlorine atom can participate in various substitution reactions, providing a versatile platform for further functionalization
Properties
Molecular Formula |
C15H13ClO2S |
---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate |
InChI |
InChI=1S/C15H13ClO2S/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 |
InChI Key |
JQVZNVXMZKNDSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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